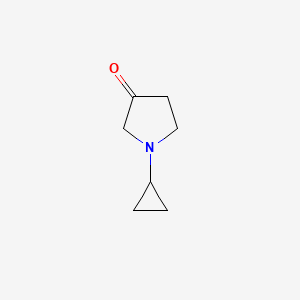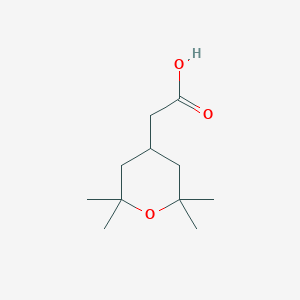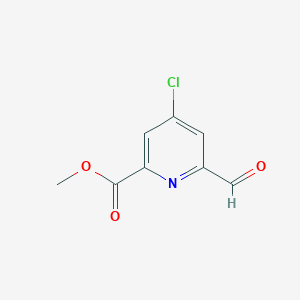
2-Cyclopropylpropanenitrile
Vue d'ensemble
Applications De Recherche Scientifique
Metabolic Studies and Drug Screening
2-Cyclopropylpropanenitrile and its analogues have been examined in metabolic studies. For example, 2-Methiopropamine, a thiophene analogue of methamphetamine, was studied to understand its metabolism in rat and human urine, and to identify the human cytochrome-P450 isoenzymes involved in its phase I metabolism. Such studies are essential for incorporating new psychoactive substances into routine drug screening protocols (Welter et al., 2013).
Synthesis of Oxazoles
Research into the synthesis of oxazoles through reactions involving cyclopropane derivatives like this compound has been conducted. For instance, trans-2-Aryl-3-nitro-cyclopropane-1,1-dicarboxylates reacted with nitriles in the presence of tin(IV) chloride can afford 2,4,5-trisubstituted oxazoles. These reactions play a crucial role in organic synthesis (Selvi & Srinivasan, 2014).
Reactivity of Metal Carbenoids
The reactivity of metal carbenoids generated from cyclopropenes, which can include derivatives like this compound, has been explored. These studies focus on cyclopropanation and C-H insertion reactions, contributing significantly to the development of new synthetic methods in organic chemistry (Archambeau et al., 2015).
Catalysis in Organic Reactions
Cyclopropenimines, related to this compound, have been studied for their catalytic properties in organic reactions such as the Mannich reaction. These catalysts show high levels of enantio- and diastereocontrol, crucial for the synthesis of complex organic molecules (Bandar & Lambert, 2013).
Mécanisme D'action
Target of Action
This compound is a cyclopropane-containing molecule, and cyclopropane is known to be an independent pharmacophore group that can modify the pharmacological activity level of medicines . .
Biochemical Pathways
Cyclopropane, a component of 2-Cyclopropylpropanenitrile, is known to be involved in various biochemical pathways . The enzymatic cyclopropanations can be grouped into two major pathways according to whether the reaction involves an exogenous C1 unit from S-adenosylmethionine (SAM) or not . .
Propriétés
IUPAC Name |
2-cyclopropylpropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N/c1-5(4-7)6-2-3-6/h5-6H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXPBVLOLRFPNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C1CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201301184 | |
| Record name | α-Methylcyclopropaneacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201301184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1096868-18-6 | |
| Record name | α-Methylcyclopropaneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1096868-18-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-Methylcyclopropaneacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201301184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



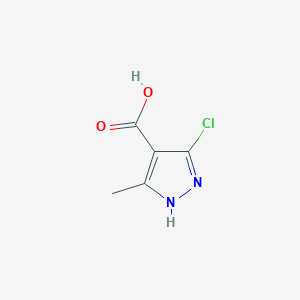
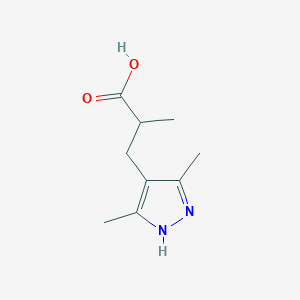

![2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid](/img/structure/B3375327.png)


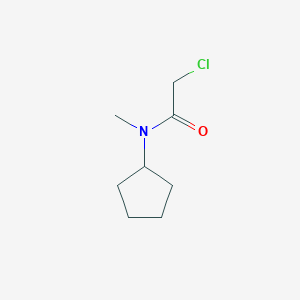

![1-Chloro-4-[2-(chloromethyl)-4-fluorophenoxy]-2-ethylbenzene](/img/structure/B3375367.png)
